molecular formula C7H3N3O4S B074842 2,4-Dinitrophenyl thiocyanate CAS No. 1594-56-5

2,4-Dinitrophenyl thiocyanate

Cat. No. B074842
CAS RN: 1594-56-5
M. Wt: 225.18 g/mol
InChI Key: XQDQRCRASHAZBA-UHFFFAOYSA-N
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Description

2,4-Dinitrophenyl thiocyanate (also known as DNTB) is a thiocyanate compound having a 2,4-dinitrophenyl group attached to the sulfur atom . It has a role as a hapten and a tolerogen . It is a member of thiocyanates and a C-nitro compound .


Molecular Structure Analysis

The molecular formula of 2,4-Dinitrophenyl thiocyanate is C7H3N3O4S . The InChI representation is InChI=1S/C7H3N3O4S/c8-4-15-7-2-1-5 (9 (11)12)3-6 (7)10 (13)14/h1-3H . The Canonical SMILES representation is C1=CC (=C (C=C1 [N+] (=O) [O-]) [N+] (=O) [O-])SC#N .


Physical And Chemical Properties Analysis

The molecular weight of 2,4-Dinitrophenyl thiocyanate is 225.18 g/mol . The density is 1.6±0.1 g/cm3 . The boiling point is 368.4±32.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 61.5±3.0 kJ/mol . The flash point is 176.6±25.1 °C . The index of refraction is 1.666 . The molar refractivity is 51.4±0.4 cm3 .

Scientific Research Applications

Chemical Synthesis

“2,4-Dinitrophenyl thiocyanate” is used in the synthesis of various chemical compounds . It is often used as a reagent in the preparation of other chemicals .

Spectral Characterization

This compound is used in spectral characterization studies . It is used to analyze the properties of other compounds when they interact with electromagnetic radiation .

Biological Activities

“2,4-Dinitrophenyl thiocyanate” has been used in the study of biological activities of Co (II) and Ni (II) mixed ligand complexes . The in-vitro biological activity of the ligand and the metal complexes were screened against the Gram-positive and negative pathogenic bacteria Staphylococcus aureus, Bacillus subtilis, Pseudomonas, aeruginosa and Escherichia coli, as well as the fungal species of Aspergillusniger and Candida albicans .

Antimicrobial Activity

The metal complexes of “2,4-Dinitrophenyl thiocyanate” showed high efficiency of antimicrobial activity compared with the ligand . This suggests its potential use in the development of antimicrobial agents .

Antioxidant Potential

The ligand and the metal complexes of “2,4-Dinitrophenyl thiocyanate” were tested for in-vitro antioxidant potential in a DPPH assay . The results showed that the activity of the metal complexes with the in-vitro antioxidant was more active than that of 2,4-dinitrophenylhydrazine (DNPH) .

Research and Development

“2,4-Dinitrophenyl thiocyanate” is provided to early discovery researchers as part of a collection of rare and unique chemicals . This suggests its importance in the field of research and development .

Safety and Hazards

2,4-Dinitrophenyl thiocyanate is considered hazardous . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is also suspected of causing genetic defects . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

properties

IUPAC Name

(2,4-dinitrophenyl) thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3N3O4S/c8-4-15-7-2-1-5(9(11)12)3-6(7)10(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDQRCRASHAZBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041367
Record name 2,4-Dinitrophenyl thiocyanate
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Molecular Weight

225.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dinitrophenyl thiocyanate

CAS RN

1594-56-5
Record name 2,4-Dinitrophenyl thiocyanate
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Record name 2,4-Dinitrothiocyanatobenzene
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Record name nitrite
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Record name 2,4-Dinitrophenyl thiocyanate
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Record name 2,4-dinitrophenyl thiocyanate
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Record name 2,4-DINITRO-1-THIOCYANOBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2,4-dinitrophenyl thiocyanate interact with alpha 2-macroglobulin and what are the downstream effects?

A1: 2,4-Dinitrophenyl thiocyanate (DNPSCN) reacts specifically with the free thiol groups generated in alpha 2-macroglobulin (α2M) upon reaction with methylamine. [, ] This reaction involves cyanylation of the thiol group, effectively blocking its further reaction. [, ] This modification prevents the typical "slow" to "fast" electrophoretic form conversion in α2M usually observed after methylamine treatment. [, ] Interestingly, DNPSCN can even partially reverse this conformational change when added after methylamine treatment. [] This suggests that the modification of these specific thiol groups plays a crucial role in the conformational changes of α2M.

Q2: What is the significance of using 2,4-dinitrophenyl thiocyanate in studying alpha 2-macroglobulin?

A2: 2,4-Dinitrophenyl thiocyanate serves as a valuable tool for investigating the structure-function relationship in α2M. [, ] By selectively modifying the free thiols generated during methylamine-induced conformational changes, DNPSCN helps researchers understand the role of these thiols in α2M's function. [, ] The ability of DNPSCN to inhibit and even partially reverse the conformational change highlights the importance of these thiol groups in the mechanism of α2M. [] This information is crucial for comprehending α2M's role in various physiological processes, including protease inhibition and receptor-mediated endocytosis.

Q3: What other chemical reagents exhibit similar behavior to 2,4-dinitrophenyl thiocyanate in the context of alpha 2-macroglobulin research?

A3: Research indicates that I3(-) can also react with the methylamine-generated thiol groups in α2M, similar to DNPSCN. [] This reaction converts the thiol to a sulfenyl iodide, also leading to the inhibition of the "slow" to "fast" electrophoretic form conversion in α2M. [] Although less effective than DNPSCN, other thiol-specific reagents have also demonstrated some ability to modify these thiol groups in α2M. [] This suggests that targeting these specific thiol groups with various modifying agents presents a promising avenue for further research into the complex mechanisms of α2M.

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